Mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride
Mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride
An In-Depth Technical Guide to the Putative Mechanism of Action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride. Direct mechanistic studies on this specific molecule are not extensively available in the current body of scientific literature. Therefore, this document synthesizes findings from structurally analogous compounds featuring the 1,3,4-thiadiazine and 1,3,4-thiadiazole core. The narrative is structured to offer field-proven insights for researchers, scientists, and drug development professionals. We will explore the plausible neuropharmacological, anticancer, and antimicrobial activities, grounding our hypotheses in authoritative research on related molecular entities. This guide is designed to be a foundational resource, fostering further targeted investigation into this promising chemical scaffold.
Introduction: The 1,3,4-Thiadiazine Scaffold - A Hub of Biological Activity
The 1,3,4-thiadiazine nucleus, a six-membered heterocyclic ring containing one sulfur and two nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Compounds built around this scaffold have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuropharmacological effects.[1] The inherent chemical properties of the thiadiazine ring, particularly the N-C-S linkage, are believed to be pivotal to its diverse pharmacological profile.[1]
This guide focuses on elucidating the probable mechanisms of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride. While direct experimental data for this specific compound remains limited, a wealth of information on its structural relatives allows for the formulation of well-grounded hypotheses regarding its biological targets and signaling pathway modulation.
Postulated Neuropharmacological Mechanisms of Action
Evidence from closely related 5-phenyl-6H-1,3,4-thiadiazine derivatives suggests a potential for significant central nervous system (CNS) activity. The primary postulated mechanisms revolve around the modulation of key neurotransmitter systems.
Multi-Target Neurotransmitter System Modulation
A study on 2-morpholino-5-phenyl-6H-1,3,4-thiadiazine hydrobromide, a compound with high structural similarity to the topic of this guide, indicated possible antidepressant and antipsychotic activities.[2] These effects are likely attributable to interactions with several major neurotransmitter systems:
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Dopaminergic System: Modulation of dopamine receptors or transporters could influence mood, motivation, and motor control.
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Serotonergic System: Interaction with serotonin receptors, such as the 5-HT3 receptor, is a common mechanism for antidepressants and anxiolytics.[2]
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Adrenergic System: Effects on α-adrenergic receptors may contribute to the observed anti-stress and cardiovascular effects of some thiadiazine compounds.[2]
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Cholinergic System: Interaction with cholinergic pathways could impact cognitive function and autonomic nervous system regulation.[2]
The multifactorial nature of these interactions suggests that 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride may not have a single, highly specific target, but rather a broader modulatory effect on CNS activity.
Caption: Potential modulation of major neurotransmitter systems.
Central Muscle Relaxant Properties
Structurally related 2-amino-5-phenyl-1,3,4-thiadiazole has been shown to possess muscle relaxant properties.[3] This effect is achieved through the depression of spinal polysynaptic transmission, while monosynaptic pathways remain relatively unaffected.[3] This selective action is characteristic of centrally acting muscle relaxants and suggests a potential mechanism for alleviating muscle spasticity and tension.
Putative Anticancer Mechanisms of Action
The 1,3,4-thiadiazole and 1,3,4-thiadiazine scaffolds are present in numerous compounds with demonstrated anticancer activity.[4][5] The proposed mechanisms are often multifaceted, involving both direct interference with cellular machinery and disruption of key signaling pathways.
Bioisosterism with Pyrimidine and Kinase Inhibition
The 1,3,4-thiadiazole ring is considered a bioisostere of pyrimidine, a fundamental component of nucleic acids.[4] This structural mimicry could enable derivatives of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride to interfere with DNA replication and repair processes in rapidly dividing cancer cells.[4]
Furthermore, several 1,3,4-thiadiazine derivatives have been identified as potent inhibitors of various protein kinases that are crucial for tumor growth, angiogenesis, and metastasis.[6] Key potential targets include:
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VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): Inhibition of VEGFR-2 can block angiogenesis, thereby starving tumors of their blood supply.[4]
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BRAFV600E: This mutated kinase is a driver in many melanomas and other cancers.
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EGFR (Epidermal Growth Factor Receptor): Overexpression of EGFR is common in many solid tumors, and its inhibition can halt cell proliferation.[6]
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PI3K/mTOR Pathway: Some thiadiazine derivatives have been shown to target this critical pathway, which regulates cell growth, proliferation, and survival.[7]
Caption: Postulated anticancer signaling pathway inhibition.
Summary of Anticancer Activity in Related Compounds
| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference |
| 1,3,4-Thiadiazole derivatives | Breast cancer (MCF-7), Hepatocellular carcinoma (HepG2) | Cytotoxicity (IC50 range: 2.32 - 8.35 µM) | [4] |
| 2-Arylamino-5-aryl-1,3,4-thiadiazoles | Human prostate, breast, and pancreatic cancer | Potent anticancer activity | [5] |
| 1,3,4-Thiadiazine derivatives | Non-small cell lung cancer (NSCLC) | Inhibition of VEGFR-2, BRAFV600E | [6] |
| 2-Amino-4H-1,3,4-thiadiazine-5(6H)-one derivatives | Human chronic myeloid leukemia | Potent activity | [7] |
Probable Antimicrobial and Anti-inflammatory Mechanisms
The 1,3,4-thiadiazole and -thiadiazine cores are well-established pharmacophores in the development of antimicrobial agents.[8][9]
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Antimicrobial Action: The broad-spectrum antimicrobial activity is often attributed to the ability of the thiadiazole ring to disrupt essential biochemical pathways in pathogens.[9] While the precise molecular targets are diverse and depend on the specific derivative, they may include enzymes involved in cell wall synthesis, protein synthesis, or nucleic acid replication. The lipophilicity and electronic properties of the 5-phenyl substituent likely play a crucial role in membrane permeability and target interaction.
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Anti-inflammatory Effects: Several compounds containing the 1,3,4-thiadiazole nucleus exhibit anti-inflammatory properties.[8] The mechanism for this is likely linked to the inhibition of pro-inflammatory enzymes or cytokines, although specific pathways are not always well-defined in the existing literature.
Exemplary Experimental Protocols for Mechanistic Validation
To definitively elucidate the mechanism of action of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride, a series of targeted experiments would be required. Below are two representative protocols that could be employed to investigate its potential anticancer and neuropharmacological activities.
Protocol 1: In Vitro Kinase Inhibition Assay
Objective: To determine if the compound inhibits the activity of key kinases implicated in cancer, such as VEGFR-2, EGFR, and BRAFV600E.
Methodology:
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Reagents and Materials: Recombinant human kinases, appropriate peptide substrates, ATP, kinase buffer, 96-well plates, and a luminescence-based kinase activity assay kit.
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Compound Preparation: Prepare a stock solution of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride in DMSO. Create a series of dilutions to test a range of concentrations.
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Assay Procedure: a. In a 96-well plate, add the kinase, the peptide substrate, and the test compound at various concentrations. b. Initiate the kinase reaction by adding ATP. c. Incubate the plate at 30°C for 60 minutes. d. Stop the reaction and measure the remaining ATP using the luminescence-based detection reagent. e. The luminescent signal is inversely proportional to kinase activity.
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Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a vehicle control (DMSO). Determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Radioligand Binding Assay for Neurotransmitter Receptor Affinity
Objective: To assess the binding affinity of the compound for dopamine (e.g., D2), serotonin (e.g., 5-HT3), and adrenergic (e.g., α1) receptors.
Methodology:
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Reagents and Materials: Cell membranes expressing the receptor of interest, a specific radioligand for each receptor (e.g., [³H]spiperone for D2 receptors), scintillation fluid, glass fiber filters, and a scintillation counter.
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Compound Preparation: Prepare a serial dilution of 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride.
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Assay Procedure: a. In test tubes, combine the cell membranes, the radioligand, and the test compound at various concentrations. b. Incubate at room temperature for a specified time to allow binding to reach equilibrium. c. Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand. d. Wash the filters to remove non-specifically bound radioligand. e. Place the filters in scintillation vials with scintillation fluid.
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Data Analysis: Measure the radioactivity on the filters using a scintillation counter. Determine the ability of the test compound to displace the radioligand and calculate the Ki (inhibition constant) to quantify its binding affinity.
Conclusion and Future Directions
Based on the extensive literature on structurally related compounds, 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride is likely to exhibit a multifactorial mechanism of action. Its biological activities may stem from a combination of neuropharmacological, anticancer, and antimicrobial effects. The most probable mechanisms include the modulation of major neurotransmitter systems, the inhibition of key protein kinases involved in cancer progression, and the disruption of microbial cellular functions.
The hypotheses presented in this guide provide a solid foundation for future research. It is imperative that direct experimental validation is undertaken for 5-phenyl-6H-1,3,4-thiadiazin-2-amine hydrochloride to confirm these postulated mechanisms. Future studies should focus on:
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Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and genetic screening to identify specific molecular targets.
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In Vivo Efficacy Studies: Assessing the therapeutic potential of the compound in relevant animal models of disease.
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Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogues to optimize potency and selectivity for desired biological targets.
Through a systematic and rigorous scientific approach, the full therapeutic potential of this promising compound can be unlocked.
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